molecular formula C9H8F3N3 B13349831 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B13349831
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: FYXQMQGEEOZRQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoropropyl group attached to an imidazo[4,5-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyridine derivative under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the modulation of enzymatic activities or receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoropropyl group can enhance its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H8F3N3

Molekulargewicht

215.17 g/mol

IUPAC-Name

2-(3,3,3-trifluoropropyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)4-3-7-14-6-2-1-5-13-8(6)15-7/h1-2,5H,3-4H2,(H,13,14,15)

InChI-Schlüssel

FYXQMQGEEOZRQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.